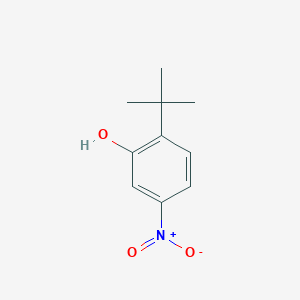
2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile
Overview
Description
“2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring with one nitrogen atom . The compound has a molecular formula of C14H11N3O2 and a molecular weight of 253.26 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the available sources. Piperidine derivatives are known to undergo various intra- and intermolecular reactions .Scientific Research Applications
Facile Synthesis and Chemical Reactions
The compound "2-(1-Methylpiperidin-4-yloxy)-4-pyridylcarbonitrile" and its analogues have been utilized in facile one-pot synthesis methods. For instance, 1-Methylpiperidin-4-one and its analogues undergo pseudo four-component reactions, forming ortho-aminocarbonitrile products efficiently under ultrasonic irradiation. This process also leads to the direct formation of dicyanoanilines, which have potential applications in various chemical syntheses (Mojtahedi et al., 2016).
Chemical Properties and Synthesis
Chemical Synthesis and Reactions
The compound has been involved in various chemical synthesis processes. For instance, a study described the synthesis of "2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile" via a nucleophilic substitution reaction. The synthesis route involved bromination and the use of 1-methylpiperazine (Mishriky & Moustafa, 2013).
Advanced Materials and Therapeutic Applications
Material Science and Organic Radical Batteries
A study synthesized 2,2,6,6-tetramethylpiperidinyl-N-oxy (TEMPO) contained polypyrrole (PPy) derivatives with different side-chain lengths. These synthesized materials demonstrated superior electrochemical performances and are potential materials for organic radical batteries (Xu et al., 2014).
PET Imaging Agents for Neuroinflammation
The compound has been used in the synthesis of PET imaging agents. For instance, N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was synthesized as a potential PET agent for imaging IRAK4 enzyme in neuroinflammation contexts (Wang et al., 2018).
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxypyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-15-6-3-11(4-7-15)16-12-8-10(9-13)2-5-14-12/h2,5,8,11H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBOVWOFKSMUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3137775.png)

![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)

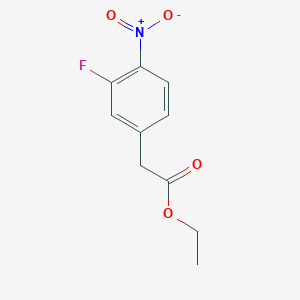


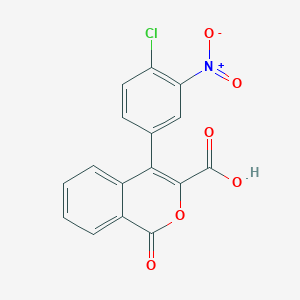
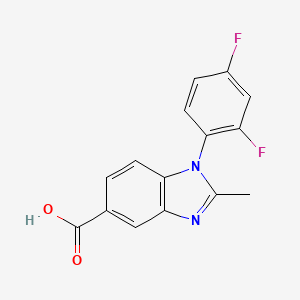
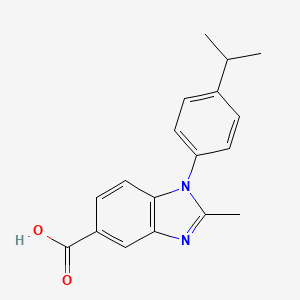
![1-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3137837.png)
